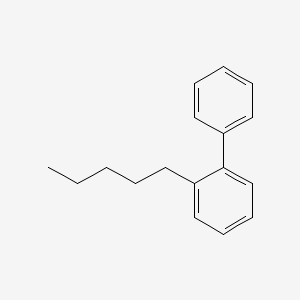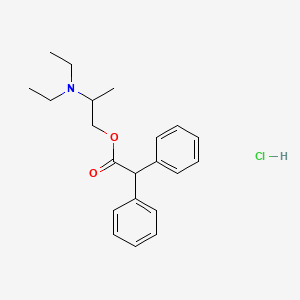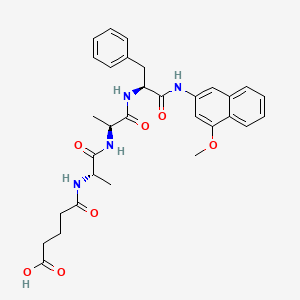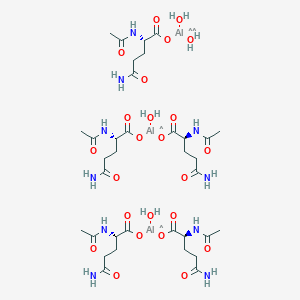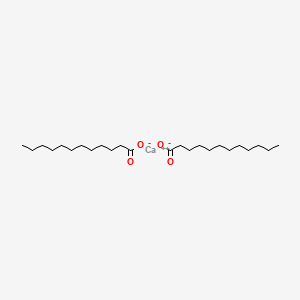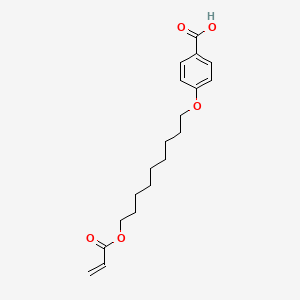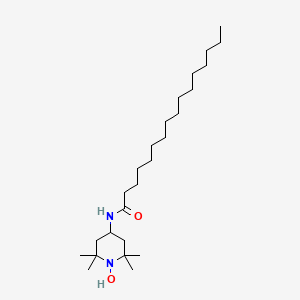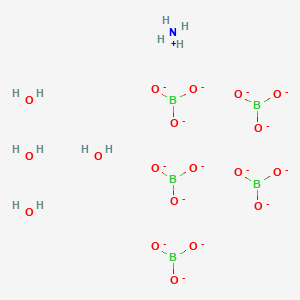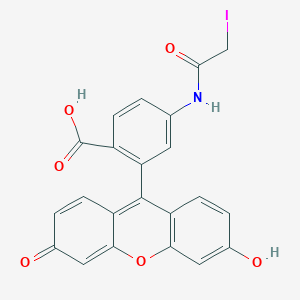
4(5)-(Iodoacetamido)fluorescein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(5)-(Iodoacetamido)fluorescein: is a derivative of fluorescein, a widely used fluorescent dye. This compound is characterized by the presence of an iodoacetamido group, which enhances its reactivity and allows it to be used in various biochemical applications. The addition of the iodoacetamido group makes it particularly useful for labeling and detecting proteins and other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(5)-(Iodoacetamido)fluorescein typically involves the reaction of fluorescein with iodoacetic acid or its derivatives. The process generally includes the following steps:
Activation of Fluorescein: Fluorescein is first activated by converting it into a reactive intermediate, such as an ester or an acid chloride.
Reaction with Iodoacetic Acid: The activated fluorescein is then reacted with iodoacetic acid or its derivatives under controlled conditions to form the iodoacetamido group.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of fluorescein and iodoacetic acid are reacted in industrial reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pH, and reaction time are optimized to maximize yield and minimize by-products.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions: 4(5)-(Iodoacetamido)fluorescein undergoes various chemical reactions, including:
Substitution Reactions: The iodoacetamido group can participate in nucleophilic substitution reactions, making it useful for labeling biomolecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its fluorescence properties.
Conjugation Reactions: It can form covalent bonds with thiol groups in proteins, making it valuable for biochemical assays.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles such as amines and thiols are used in substitution reactions.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide and sodium borohydride are used for oxidation and reduction reactions.
Buffer Solutions: Reactions are often carried out in buffer solutions to maintain optimal pH and stability.
Major Products:
Labeled Biomolecules: The primary products are biomolecules labeled with this compound, which can be used in various assays and imaging techniques.
Oxidized or Reduced Derivatives: Depending on the reaction conditions, oxidized or reduced forms of the compound may be produced.
Scientific Research Applications
4(5)-(Iodoacetamido)fluorescein has a wide range of applications in scientific research, including:
Chemistry:
Fluorescent Probes: Used as a fluorescent probe for detecting and quantifying various chemical species.
Reaction Monitoring: Employed in monitoring chemical reactions due to its fluorescence properties.
Biology:
Protein Labeling: Widely used for labeling proteins and studying protein-protein interactions.
Cell Imaging: Utilized in fluorescence microscopy for imaging cellular structures and processes.
Medicine:
Diagnostic Tools: Used in diagnostic assays for detecting specific biomolecules and pathogens.
Therapeutic Monitoring: Employed in monitoring the distribution and efficacy of therapeutic agents.
Industry:
Quality Control: Used in quality control processes for detecting contaminants and ensuring product consistency.
Environmental Monitoring: Applied in environmental monitoring to detect pollutants and assess water quality.
Mechanism of Action
The mechanism of action of 4(5)-(Iodoacetamido)fluorescein involves its ability to form covalent bonds with biomolecules, particularly proteins. The iodoacetamido group reacts with thiol groups in proteins, forming stable thioether bonds. This covalent attachment allows the compound to label and track proteins in various biochemical assays. The fluorescence properties of the compound enable the visualization and quantification of labeled biomolecules, providing valuable insights into biological processes and interactions.
Comparison with Similar Compounds
Fluorescein: The parent compound, widely used as a fluorescent dye.
Carboxyfluorescein: A derivative with a carboxyl group, used for similar applications.
Rhodamine: Another fluorescent dye with different spectral properties.
Cy5.5 and Cy7.5: Near-infrared fluorescent dyes used for in vivo imaging.
Uniqueness: 4(5)-(Iodoacetamido)fluorescein is unique due to the presence of the iodoacetamido group, which enhances its reactivity and allows for specific labeling of biomolecules. This specificity makes it particularly valuable for applications in protein labeling and biochemical assays, where precise and stable attachment is required.
Properties
Molecular Formula |
C22H14INO6 |
|---|---|
Molecular Weight |
515.3 g/mol |
IUPAC Name |
2-(3-hydroxy-6-oxoxanthen-9-yl)-4-[(2-iodoacetyl)amino]benzoic acid |
InChI |
InChI=1S/C22H14INO6/c23-10-20(27)24-11-1-4-14(22(28)29)17(7-11)21-15-5-2-12(25)8-18(15)30-19-9-13(26)3-6-16(19)21/h1-9,25H,10H2,(H,24,27)(H,28,29) |
InChI Key |
NQLYNFNRQHVPET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CI)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


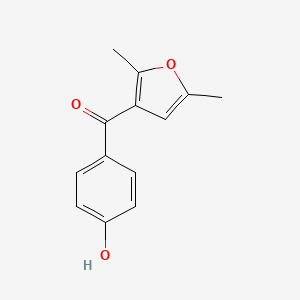
![4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4](/img/structure/B13834995.png)
